molecular formula C4H4N2O2 B13962670 2,4(3H,5H)-Pyrimidinedione CAS No. 4433-22-1

2,4(3H,5H)-Pyrimidinedione

Cat. No.: B13962670
CAS No.: 4433-22-1
M. Wt: 112.09 g/mol
InChI Key: SGLPRIIINMCHCW-UHFFFAOYSA-N
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Description

2,4(3H,5H)-Pyrimidinedione, also known as barbituric acid, is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and is characterized by the presence of two keto groups at positions 2 and 4 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4(3H,5H)-Pyrimidinedione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst. The reaction proceeds as follows:

Urea+Malonic AcidThis compound+Water\text{Urea} + \text{Malonic Acid} \rightarrow \text{this compound} + \text{Water} Urea+Malonic Acid→this compound+Water

This reaction typically requires heating to around 100-150°C to proceed efficiently .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in large reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4(3H,5H)-Pyrimidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4(3H,5H)-Pyrimidinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.

    Medicine: It is a key intermediate in the production of barbiturate drugs, which are used as sedatives, anesthetics, and anticonvulsants.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4(3H,5H)-Pyrimidinedione in biological systems involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. This interaction increases the chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(3H,5H)-Pyrimidinedione is unique due to its dual keto groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its role as a precursor to barbiturate drugs also sets it apart from other similar compounds .

Properties

CAS No.

4433-22-1

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

5H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8)

InChI Key

SGLPRIIINMCHCW-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=O)NC1=O

Origin of Product

United States

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